molecular formula C19H27BrClNO6 B4004890 1-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate

1-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate

Cat. No.: B4004890
M. Wt: 480.8 g/mol
InChI Key: ISRCBIXZFMMHMY-UHFFFAOYSA-N
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Description

1-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate is a useful research compound. Its molecular formula is C19H27BrClNO6 and its molecular weight is 480.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 479.07103 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Complete Oxidation in Water by Photoassisted Fenton Reaction

A study explored the complete oxidation of pesticides in water using the photoassisted Fenton reaction, highlighting the potential of advanced oxidation processes in environmental remediation. The research detailed the rapid decomposition and mineralization of pesticides, demonstrating the reaction's efficiency in breaking down complex organic molecules to simpler, harmless compounds like HCl, inorganic N, and CO2 (Pignatello & Sun, 1995).

Synthesis and Reactions of Bromo-esters

Another study focused on the synthesis and reactions of ethyl 3-bromo-4-oxochromen-2-carboxylate, detailing the bromination and dehydration reactions to produce compounds with reactive bromine atoms. This research provides insight into synthetic strategies for producing halogenated organic compounds, which could be applicable to the synthesis and functionalization of complex molecules (Bevan & Ellis, 1983).

Orientation of Quaternised Piperidines

Research on the conformational analysis of saturated heterocycles, specifically quaternised piperidines, offers insights into stereochemical outcomes of chemical reactions. The study examines how structural modifications influence product orientation, relevant to the design and synthesis of targeted molecular structures (Dorn, Katritzky, & Nesbit, 1967).

Degradation Products in Chlorinated Seawater

A study on the degradation products of benzophenone-3 in chlorinated seawater pools reveals the impact of brominated disinfection byproducts. This research underscores the importance of understanding chemical transformations and potential environmental and health impacts of chemical compounds in treated water (Manasfi et al., 2015).

Properties

IUPAC Name

1-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrClNO2.C2H2O4/c1-13-3-5-20(6-4-13)7-8-21-9-10-22-17-15(18)11-14(2)12-16(17)19;3-1(4)2(5)6/h11-13H,3-10H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRCBIXZFMMHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOCCOC2=C(C=C(C=C2Br)C)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BrClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate
Reactant of Route 2
1-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate
Reactant of Route 3
1-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate
Reactant of Route 4
1-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate
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1-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate
Reactant of Route 6
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1-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.